molecular formula C10H9IO2 B15063009 6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one

6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B15063009
M. Wt: 288.08 g/mol
InChI Key: MNESGEAXRFYGOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of an iodine atom at the 6th position, a methoxy group at the 4th position, and a dihydroindenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the iodination of 4-methoxy-2,3-dihydro-1H-inden-1-one. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the desired position.

Another approach involves the methoxylation of 6-iodo-2,3-dihydro-1H-inden-1-one. This can be achieved using methanol and a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes typically use the same synthetic routes as described above but are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The iodine atom can be substituted with other functional groups, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, and alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoanisole: Similar in structure but lacks the dihydroindenone core.

    2,3-Dihydro-5,6-dimethoxy-1H-inden-1-one: Similar core structure but different substituents.

    6-Iodo-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group at the 4th position.

Uniqueness

6-Iodo-4-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the specific combination of the iodine atom and methoxy group on the dihydroindenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

6-iodo-4-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO2/c1-13-10-5-6(11)4-8-7(10)2-3-9(8)12/h4-5H,2-3H2,1H3

InChI Key

MNESGEAXRFYGOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCC2=O)I

Origin of Product

United States

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